Boc-2-Nal-OH

Chiral Purity Peptide Stereochemistry Quality Control

Boc-3-(2-naphthyl)-L-alanine (CAS 58438-04-3), also known as Boc-2-Nal-OH or N-Boc-L-2-naphthylalanine, is an N-protected L-amino acid derivative characterized by a tert-butoxycarbonyl (Boc) group on the alpha-amino nitrogen and a bulky 2-naphthyl substituent on the beta-carbon. This hydrophobic, aromatic building block is widely employed in Boc-based solid-phase peptide synthesis (SPPS) for the incorporation of the non-proteinogenic amino acid 3-(2-naphthyl)-L-alanine (2-Nal) into peptide chains, enabling the study of protein-ligand interactions, peptide conformational stability, and the development of peptidomimetic therapeutics.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
CAS No. 58438-04-3
Cat. No. B558725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-2-Nal-OH
CAS58438-04-3
Synonyms3-(2-Naphthyl)-L-alanine; 58438-03-2; (S)-2-Amino-3-(naphthalen-2-yl)propanoicacid; BETA-(2-NAPHTHYL)-ALANINE; L-3-(2-Naphthyl)-alanine; SBB065833; (2S)-2-amino-3-(2-naphthyl)propanoicacid; (2S)-2-amino-3-naphthalen-2-ylpropanoicacid; (s)-2-amino-3-naphthalen-2-yl-propionicacid; 6960-34-5; NAL; L-3-(2-NAPHTHYL)ALANINE; l-2-naphthylalanine; PubChem17989; H-2-Nal-OH?HCl; AC1L4HRJ; UNII-W425Q6KV9R; SCHEMBL93303; KSC495S1F; W425Q6KV9R; CTK3J5912; JPZXHKDZASGCLU-LBPRGKRZSA-N; MolPort-001-758-758; ZINC128256; ANW-32944
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O
InChIInChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1
InChIKeyURKWHOVNPHQQTM-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-(2-naphthyl)-L-alanine (CAS 58438-04-3): Procurement-Ready N-Protected Unnatural Amino Acid for Peptide Synthesis and Drug Discovery


Boc-3-(2-naphthyl)-L-alanine (CAS 58438-04-3), also known as Boc-2-Nal-OH or N-Boc-L-2-naphthylalanine, is an N-protected L-amino acid derivative characterized by a tert-butoxycarbonyl (Boc) group on the alpha-amino nitrogen and a bulky 2-naphthyl substituent on the beta-carbon . This hydrophobic, aromatic building block is widely employed in Boc-based solid-phase peptide synthesis (SPPS) for the incorporation of the non-proteinogenic amino acid 3-(2-naphthyl)-L-alanine (2-Nal) into peptide chains, enabling the study of protein-ligand interactions, peptide conformational stability, and the development of peptidomimetic therapeutics . Commercially available in grades up to ≥99.5% chiral HPLC purity, it serves as a critical reagent in the synthesis of clinically relevant peptides, including the somatostatin analog Lanreotide and potent cathepsin C inhibitors .

Why Boc-3-(2-naphthyl)-L-alanine Cannot Be Replaced by Generic N-Protected Alanine Derivatives in Critical Peptide Syntheses


Substituting Boc-3-(2-naphthyl)-L-alanine with simpler Boc-protected amino acids (e.g., Boc-L-alanine) or alternative hydrophobic residues fundamentally alters the physicochemical and biological properties of the resulting peptide. The 2-naphthyl side chain is not merely a generic bulky group; its precise steric profile, aromatic electronics, and spatial orientation are critical for establishing the requisite non-covalent interactions (π-π stacking, hydrophobic packing) with biological targets or for guiding proper peptide folding . Even isomerically similar analogs, such as Boc-3-(1-naphthyl)-L-alanine (1-Nal), exhibit distinct conformational biases and steric demands due to the altered attachment point on the naphthalene ring, which can dramatically impact receptor binding affinity and selectivity [1]. The following quantitative evidence underscores these specific, non-interchangeable performance attributes.

Quantitative Differentiation of Boc-3-(2-naphthyl)-L-alanine: Sterics, Stability, and Synthetic Utility Against Key Comparators


Optical Purity and Stereochemical Integrity: Distinguishing L- from D-Enantiomer via Specific Rotation

The specific optical rotation ([α]20/D) provides a direct, quantitative measure of stereochemical identity and purity, essential for applications requiring defined chirality. Boc-3-(2-naphthyl)-L-alanine (L-isomer) exhibits a large positive rotation, while its D-enantiomer exhibits a near-equal magnitude but negative rotation . This stark contrast enables unambiguous identification and quality verification, preventing the inadvertent use of the incorrect stereoisomer, which would produce a diastereomeric peptide with altered biological activity.

Chiral Purity Peptide Stereochemistry Quality Control

Thermal Stability and Melting Behavior: Enhanced Robustness Compared to Simple Boc-Alanine

The melting point (mp) is a fundamental physical property indicative of thermal stability and purity. Boc-3-(2-naphthyl)-L-alanine, with its extended aromatic naphthyl group, exhibits a significantly higher melting point than its non-aromatic counterpart, Boc-L-alanine . This difference reflects stronger intermolecular forces in the solid state, which can translate to improved stability during handling and storage at ambient temperatures, reducing the risk of thermal degradation in non-refrigerated transport or processing.

Physical Property Thermal Stability Storage

Synthetic Strategy Orthogonality: Boc- vs. Fmoc-Protection for Acid-Labile Resin Compatibility

The choice between Boc and Fmoc protection is dictated by the overall solid-phase peptide synthesis (SPPS) strategy and the lability of the linker to the resin. Boc-3-(2-naphthyl)-L-alanine is specifically suited for Boc-SPPS, which employs repetitive trifluoroacetic acid (TFA) treatments for deprotection. This makes it compatible with acid-labile resins (e.g., Merrifield resin) that are not stable to the piperidine used in Fmoc-SPPS . Its Fmoc counterpart, N-Fmoc-3-(2-naphthyl)-L-alanine (CAS 112883-43-9), requires basic deprotection conditions and is incompatible with these acid-sensitive solid supports [1].

SPPS Strategy Protecting Group Peptide Synthesis

Steric and Conformational Tuning: Milder Steric Profile of 2-Naphthyl Isomer vs. 1-Naphthyl Isomer

The attachment position of the naphthyl group (1- vs. 2-) directly impacts the steric bulk and conformational freedom of the resulting peptide. The 2-naphthyl isomer (present in the target compound) presents a 'milder' steric profile and allows for more predictable conformational behavior compared to the more hindered 1-naphthyl isomer (Boc-3-(1-naphthyl)-L-alanine, CAS 55447-00-2) [1]. In peptide design, this can translate to more controlled folding and fewer unwanted steric clashes with a biological target. Furthermore, studies on related dehydroalanine analogs have shown that the 1-naphthyl isomer can induce a more stable, but potentially non-native, open conformation compared to the 2-naphthyl isomer .

Structure-Activity Relationship Peptide Conformation Steric Effects

Defined Role in Clinical Peptide Synthesis: Essential Building Block for Lanreotide Production

Boc-3-(2-naphthyl)-L-alanine is not a general-purpose building block; it is a specifically cited reagent in the synthetic route for Lanreotide, a clinically approved somatostatin analog used to treat acromegaly and neuroendocrine tumors . While other hydrophobic amino acids could theoretically be substituted, the 2-naphthyl-L-alanine residue in Lanreotide is a key pharmacophore component, contributing to its high affinity for somatostatin receptor subtypes (e.g., SST2 IC50 = 0.5-1.8 nM) . Replacing this building block with a generic analog would yield a different peptide with uncharacterized and likely inferior receptor binding and therapeutic efficacy.

Therapeutic Peptide Process Chemistry Drug Manufacturing

Validated Use in Potent Cathepsin C Inhibitor Synthesis: A Defined Precursor Role

This compound functions as a defined reagent for the synthesis of dipeptidyl nitriles, a class of potent and reversible inhibitors of Cathepsin C (DPPI) . The 2-naphthyl group in these dipeptide inhibitors is crucial for occupying the enzyme's S2 pocket, contributing to high binding affinity. For instance, optimized dipeptidyl nitrile cathepsin C inhibitors, for which this building block is a precursor, achieve IC50 values in the low nanomolar range (e.g., 13 nM) [1]. While the target compound itself is not the inhibitor, its specific structural features are essential for accessing this privileged chemotype.

Enzyme Inhibition Medicinal Chemistry Inflammation

High-Value Application Scenarios for Boc-3-(2-naphthyl)-L-alanine Procurement


Solid-Phase Synthesis of Lanreotide and Structurally Related Somatostatin Analogs

Procurement is mandatory for any laboratory or CMO engaged in the synthesis of Lanreotide, a key therapeutic for acromegaly and neuroendocrine tumors . The 2-naphthyl-L-alanine residue is a critical component of the pharmacophore. Substitution is not an option without creating a new, uncharacterized molecular entity. The commercial availability of Boc-3-(2-naphthyl)-L-alanine in high chiral purity (≥99.5% by chiral HPLC) ensures the stereochemical fidelity required for this complex, multi-step peptide synthesis.

Boc-Strategy Solid-Phase Peptide Synthesis Using Acid-Labile Resins

This compound is the required reagent for incorporating the 2-naphthylalanine residue into peptides synthesized using the Boc-SPPS strategy . This is particularly important for research groups using acid-labile resins (e.g., Merrifield, Wang) where the Fmoc-protected analog is incompatible. The compound's specific reaction suitability for Boc-SPPS is documented in vendor technical specifications, confirming its performance in this well-established, yet specialized, synthetic workflow .

Synthesis of Dipeptidyl Nitrile Inhibitors for Cathepsin C Drug Discovery

Medicinal chemistry teams focused on developing cathepsin C (DPPI) inhibitors should source this building block to construct the dipeptidyl nitrile scaffold . The 2-naphthyl group is a key structural determinant for potent S2 pocket binding, as evidenced by the nanomolar activity of inhibitors derived from this class . Utilizing this specific building block maintains alignment with established SAR and increases the probability of identifying potent lead compounds for inflammatory disease targets.

Peptide Engineering for Enhanced Hydrophobic and Aromatic Interactions

Researchers seeking to introduce a controlled, bulky aromatic group into a peptide sequence to enhance hydrophobic packing, stabilize secondary structure, or improve membrane permeability will find Boc-3-(2-naphthyl)-L-alanine to be a superior choice over the more sterically demanding 1-naphthyl isomer . The milder steric profile of the 2-naphthyl group, as documented in structural biology studies, offers a more predictable impact on peptide conformation and target binding , making it the building block of choice for rational peptide design.

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